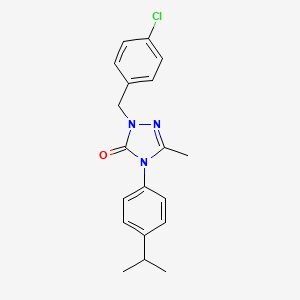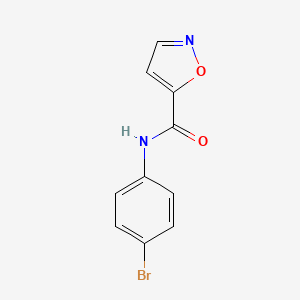
(Oxiran-2-ylmethyl)bis(propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Oxiran-2-ylmethyl)bis(propan-2-yl)amine is a derivative of oxirane, which is an epoxide, a cyclic ether with a three-atom ring. This structure is highly strained and, as such, oxiranes are reactive molecules that are used in various chemical reactions, particularly in the synthesis of polymers. The compound contains an oxirane ring attached to a methyl group which is further connected to an amine with isopropyl substituents.
Synthesis Analysis
The synthesis of related oxiranylalkylamines has been explored in the context of polymerization reactions. For instance, N,N-diethyl-N-(oxirane-2-ylmethyl)amine, a compound with a similar structure to this compound, has been synthesized and polymerized using initiator systems such as ZnEt2/H2O and AlEt3/H2O. However, these reactions have been noted to yield low molecular weight polymers with low yields .
Molecular Structure Analysis
The molecular structure of oxiranylalkylamines is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This ring imparts significant strain to the molecule, making it highly reactive. The oxirane ring can be opened through various chemical reactions, leading to the formation of polymers or other complex molecules .
Chemical Reactions Analysis
Oxiranylalkylamines can undergo polymerization reactions to form polymers. However, as mentioned, the polymerization of N,N-diethyl-N-(oxirane-2-ylmethyl)amine results in low molecular weight polymers . In contrast, the polymerization of thiiranylalkylamines, which are sulfur analogs of oxiranylalkylamines, tends to give high molecular weight polymers. This suggests that the oxirane ring's reactivity can be influenced by the nature of the substituents attached to the nitrogen atom of the amine group .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from oxiranylalkylamines are influenced by the substituents on the nitrogen atom. For example, the physicochemical properties such as UV and IR absorptions, as well as the behavior during neutralization and gelation, have been studied for polymers derived from these compounds. The influence of the substituents on the amine group has been discussed in the context of the physical and chemical properties of the resulting polymers .
科学的研究の応用
1. Plant Growth Regulation
(Oxiran-2-ylmethyl)bis(propan-2-yl)amine derivatives have been explored for their potential in agriculture as plant growth regulators. Studies have shown that certain cyclic bis-quaternary salts of ammonia derived from this compound exhibit significant plant growth retardant activity. These compounds were tested on rice (Oryza sativa) and found to be effective in controlling plant growth, with some compounds showing exceptional results in terms of retardant activity (Bangar & Sharma, 2009).
2. Photolithography in Semiconductor Manufacturing
In the field of semiconductor manufacturing, this compound derivatives have been utilized in developing photo-patternable cross-linked epoxy systems containing photodegradable carbonate units. These systems are used for deep UV lithography, a crucial process in the manufacturing of microelectronic devices. The compounds containing this chemical structure have shown potential as patternable bottom antireflective coating materials for lithography due to their reflective index and absorption properties (Huh et al., 2009).
3. Catalysis and Ligand Chemistry
This compound and its derivatives serve as ligands in the synthesis of metal complexes, which are essential in catalysis and material sciences. For instance, tridentate ligands derived from this compound have been used to synthesize complexes with rhenium tricarbonyl core, which are significant in fluorescence applications. The complexation with rhenium leads to interesting coordination geometries and photophysical properties (Wei et al., 2006).
4. Corrosion Inhibition
This compound has shown effectiveness in corrosion inhibition, particularly for carbon steel in acidic solutions. Aromatic epoxy monomers derived from this compound demonstrate good corrosion inhibitive properties and can serve as a protective layer in industrial applications, safeguarding materials against corrosive damage (Dagdag et al., 2019).
特性
IUPAC Name |
N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)10(8(3)4)5-9-6-11-9/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNRBRVURLVXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CO1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)
![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
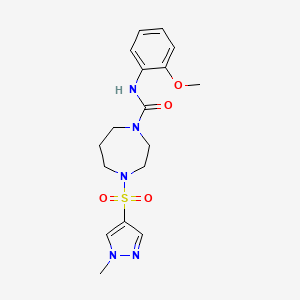
![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)
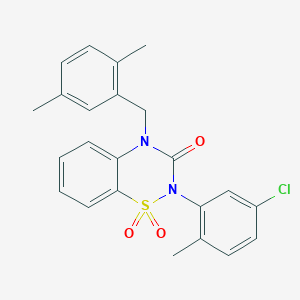
![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)
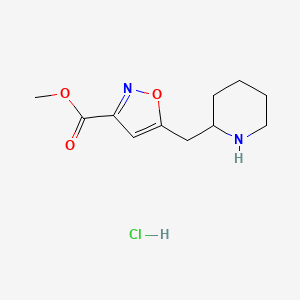
![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)
![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)
